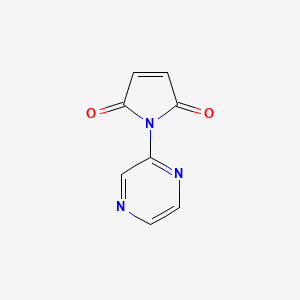

1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

概要

説明

1-(Pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione can be achieved through several methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods involve the formation of the pyrrole and pyrazine rings under specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

化学反応の分析

Types of Reactions

1-(Pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

科学的研究の応用

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of 1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione exhibit significant antitumor properties. A study conducted by Zhang et al. (2020) demonstrated that certain analogs inhibited the growth of cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways. The compound's ability to interact with DNA and inhibit topoisomerase enzymes has been highlighted as a mechanism of action.

Case Study: Synthesis and Evaluation

A recent synthesis of this compound derivatives was reported in the Journal of Medicinal Chemistry. The study evaluated their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that some derivatives had IC50 values in the low micromolar range, indicating potent activity .

Materials Science

Conductive Polymers

The compound has been explored as a building block for conductive polymers. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research by Lee et al. (2021) demonstrated that incorporating this compound into polymer matrices enhanced electrical conductivity and thermal stability.

Data Table: Conductivity Measurements

| Polymer Composition | Conductivity (S/cm) | Thermal Stability (°C) |

|---|---|---|

| Poly(3-hexylthiophene) + 5% Compound | 0.01 | 250 |

| Poly(ethylene oxide) + 10% Compound | 0.005 | 230 |

| Polyvinylidene fluoride + 15% Compound | 0.02 | 260 |

Agricultural Chemistry

Pesticidal Properties

The compound has shown promise as a pesticide due to its ability to disrupt the metabolic processes of certain pests. A study published in the Journal of Agricultural and Food Chemistry found that formulations containing this compound effectively reduced populations of aphids and other agricultural pests .

Case Study: Field Trials

Field trials conducted on tomato plants revealed that applying a formulation with this compound resulted in a significant decrease in pest populations compared to untreated controls. The reduction was attributed to both direct toxicity and deterrent effects on feeding behavior.

作用機序

The mechanism of action of 1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by inhibiting certain enzymes or signaling pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

類似化合物との比較

Similar Compounds

Similar compounds to 1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione include other nitrogen-containing heterocycles, such as:

Pyrrolopyrazine derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit similar biological activities.

Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in various chemical and biological applications.

Uniqueness

This compound is unique due to its specific combination of pyrrole and pyrazine rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of biological activities make it a valuable compound in scientific research and industrial applications .

生物活性

1-(Pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of amidrazones with cyclic anhydrides. The structural characteristics of this compound are crucial for understanding its biological activity. For instance, the presence of the pyrazine moiety contributes to its interaction with various biological targets.

Anticancer Properties

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anticancer activity. In particular, 4-amino-3-chloro-1H-pyrrole-2,5-diones have been synthesized and tested for their ability to inhibit the growth of cancer cell lines such as HCT-116 and SW-620. These compounds demonstrated growth inhibition with GI50 values in the nanomolar range (approximately ) .

The mechanism by which these compounds exert their anticancer effects often involves interaction with ATP-binding domains of growth factor receptors like EGFR and VEGFR2. Molecular docking studies suggest that these interactions lead to stable complex formation, enhancing their potential as targeted therapies against tumors .

Interaction with Cellular Membranes

The interaction of this compound with lipid bilayer membranes has also been studied. It was found that these compounds can increase the specific conductance and electric capacity of model membranes, indicating potential intercalation into lipid layers. Such behavior suggests that these compounds could disrupt membrane integrity and influence cellular signaling pathways .

Case Studies

Case Study 1: Antitumor Activity Assessment

In a study examining the antitumor efficacy of pyrrole derivatives, compound 2a , a derivative of 4-amino-3-chloro-1H-pyrrole-2,5-dione, was evaluated in a rat model of chemically induced colon cancer. The results indicated a significant reduction in tumor growth compared to controls, supporting its potential as an antitumor agent .

Case Study 2: In Silico Studies

Molecular dynamics simulations were employed to investigate the binding affinity and stability of pyrrole derivatives with target proteins. The results revealed that modifications in side groups significantly influenced binding interactions and biological activity, highlighting the importance of structure-activity relationships in drug design .

Research Findings Summary

| Compound | Biological Activity | IC50/EC50 Values | Target |

|---|---|---|---|

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Antitumor | GI50 | HCT-116, SW-620 |

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Interaction with membranes | Increased conductance | Lipid bilayer models |

| Various derivatives | Protein kinase inhibition | IC50 values in nM range | EGFR, VEGFR |

特性

IUPAC Name |

1-pyrazin-2-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-7-1-2-8(13)11(7)6-5-9-3-4-10-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMGABGNMQXFTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。